
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid is a compound that features a thiopyran ring with a sulfone group and an acrylic acid moiety
準備方法
The synthesis of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid typically involves the following steps:
Formation of the thiopyran ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Oxidation to form the sulfone group: The thiopyran ring is then oxidized to introduce the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the acrylic acid moiety: The final step involves the addition of the acrylic acid moiety through a condensation reaction with an appropriate acrylic acid derivative under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or to modify the acrylic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the sulfone group or the acrylic acid moiety, using reagents such as halogens or nucleophiles.
Addition: The double bond in the acrylic acid moiety can participate in addition reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, halogens, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfone and acrylic acid functionalities.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acrylic acid moiety can participate in various biochemical reactions, including Michael addition and conjugate addition, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
(E)-3-((1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)amino)acrylic acid can be compared with other similar compounds, such as:
(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound features a similar thiopyran ring with a sulfone group but has an acetic acid moiety instead of an acrylic acid moiety.
(S)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid: This compound also contains a thiopyran ring with a sulfone group but has an amino acid moiety.
特性
分子式 |
C8H13NO4S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
(E)-3-[(1,1-dioxothian-4-yl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4S/c10-8(11)1-4-9-7-2-5-14(12,13)6-3-7/h1,4,7,9H,2-3,5-6H2,(H,10,11)/b4-1+ |
InChIキー |
QMVREHJDMWODEU-DAFODLJHSA-N |
異性体SMILES |
C1CS(=O)(=O)CCC1N/C=C/C(=O)O |
正規SMILES |
C1CS(=O)(=O)CCC1NC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


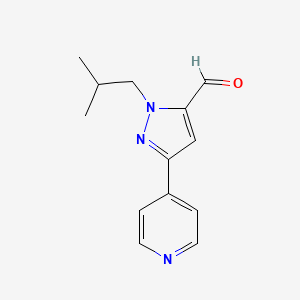
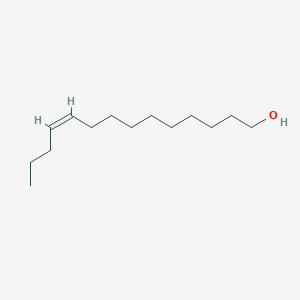
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
![(3-(Pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13340308.png)
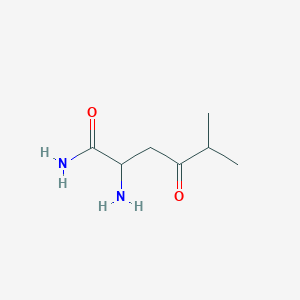
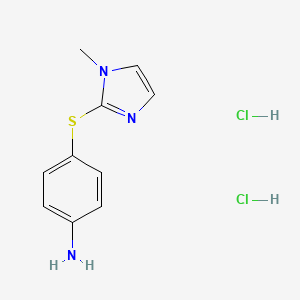


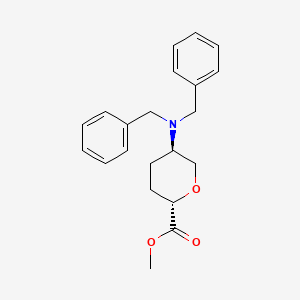
![2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13340363.png)
![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)

![3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
![6-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13340386.png)
